molecular formula C6H15ClN2O B1441067 2-Amino-N,N,2-trimethylpropanamide hydrochloride CAS No. 1005189-48-9

2-Amino-N,N,2-trimethylpropanamide hydrochloride

Cat. No. B1441067
CAS RN: 1005189-48-9
M. Wt: 166.65 g/mol
InChI Key: ZNYGVGBPEWMCFN-UHFFFAOYSA-N
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Description

2-Amino-N,N,2-trimethylpropanamide hydrochloride, also known by its CAS number 1005189-48-9 , is a chemical compound with the molecular formula C6H15ClN2O . Its molecular weight is 166.65 g/mol . The compound is typically available in solid form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CN(C(C(C)(N)C)=O)C . The InChI code for this compound is 1S/C6H14N2O.ClH/c1-6(2,7)5(9)8(3)4;/h7H2,1-4H3;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its solid form and its molecular weight of 166.65 g/mol . Unfortunately, specific details such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Theoretical Study on Corrosion Inhibitors

One significant area of application for compounds related to 2-Amino-N,N,2-trimethylpropanamide hydrochloride is in corrosion inhibition. A theoretical study using density functional theory (DFT) indexes investigated the molecular interactions of amino acid compounds to study their inhibitive properties on mild steel in aqueous hydrochloric acid solutions. The findings suggest a strong correlation between the compounds' global and local indexes and their inhibiting capacity, highlighting their potential as corrosion inhibitors (Gómez et al., 2005).

Synthetic Approaches in Organic Chemistry

Research has also focused on synthetic methodologies involving related compounds. For example, a novel synthetic approach to 2,3-dihydro-1,3,3-trimethylindol-2-one was developed, showcasing the versatility of these compounds in organic synthesis. This study demonstrates the potential of amino-derivatives in constructing complex organic molecules, which could be useful in designing new anticancer agents or materials with unique properties (Mekhael et al., 2002).

UV-Curing Applications

Another application is in UV-curing processes, where derivatives of amino compounds have been used as synergists to reduce the effect of oxygen inhibition. This application is particularly relevant in the polymer and coatings industries, illustrating the utility of these compounds in improving the efficiency of UV-curing systems (Arsu, 2002).

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 2-Amino-N,N,2-trimethylpropanamide is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The compound is also classified as a combustible, acute toxic Cat.3 . The safety pictogram GHS06 (skull and crossbones) is associated with this compound, indicating that it is a severe hazard .

properties

IUPAC Name

2-amino-N,N,2-trimethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-6(2,7)5(9)8(3)4;/h7H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYGVGBPEWMCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1005189-48-9
Record name Propanamide, 2-amino-N,N,2-trimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005189-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-N,N,2-trimethylpropanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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